2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile basic properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile basic properties
An In-Depth Technical Guide to the Basic Properties and Applications of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Deazapurine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks achieve the status of "privileged structures" due to their consistent ability to interact with multiple, distinct biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of natural purines, is a quintessential example of such a scaffold.[1] By mimicking the adenine structure, this heterocyclic system serves as an exceptional "hinge-binder" for the ATP-binding pocket of numerous protein kinases.[2] This has established it as a foundational component in the design of targeted therapies, particularly in oncology and immunology.[3][4]
This guide focuses on a highly functionalized and synthetically versatile derivative: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . The strategic placement of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, and a nitrile group at C5, provides a powerful platform for the construction of complex molecular architectures. This document provides a senior-level overview of its synthesis, core physicochemical properties, reactivity, and its pivotal role in the development of next-generation kinase inhibitors.
Synthesis and Molecular Architecture
The construction of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core is typically achieved through a multi-step sequence starting from a readily available pyrimidine precursor. A common and industrially relevant pathway begins with 6-aminouracil-5-carbonitrile.
The general synthetic logic involves two key transformations:
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Annulation of the Pyrrole Ring: Condensation of the 6-aminouracil derivative with chloroacetaldehyde forms the fused bicyclic 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol core.[5]
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Chlorination: The subsequent conversion of the diol (or its tautomeric dione form) to the dichloro derivative is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to control the reaction and neutralize the HCl byproduct.[5][6][7]
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[5][6]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol-5-carbonitrile
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To a reaction vessel, add 6-aminouracil-5-carbonitrile (1.0 eq) and an aqueous solution of sodium bicarbonate (1.5 eq).
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Heat the stirred suspension to approximately 50-60°C.
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Add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 65°C.
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After the addition is complete, continue stirring at 60-65°C for 1-2 hours. Monitor reaction completion via TLC or LC-MS.
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Cool the mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate diol.
Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Caution: This step uses phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
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To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the intermediate diol from Step 1 (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq).
-
Heat the mixture to 75-90°C.
-
Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise. The reaction is exothermic and gas evolution (HCl) will be observed.
-
After the addition, maintain the reaction at 90°C for 3-5 hours until the starting material is consumed (monitored by TLC/LC-MS).
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
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Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify by recrystallization or column chromatography to obtain the final product.
Physicochemical and Spectroscopic Data
The introduction of the dichloro and nitrile functionalities imparts specific properties crucial for its role as a chemical intermediate.
| Property | Value | Source / Notes |
| IUPAC Name | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | - |
| Molecular Formula | C₇H₂Cl₂N₄ | Calculated |
| Molecular Weight | 213.03 g/mol | Calculated |
| Appearance | Off-White to Yellow Solid | [8] (Analog) |
| Melting Point | 247-250°C | [6] (For non-nitrile analog) |
| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | [6] (For non-nitrile analog) |
| Storage | Keep in a dark place, sealed in dry, room temperature | [6] |
Spectroscopic Characterization: While a specific public spectrum for this exact compound is not readily available, the expected NMR signals would include:
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¹H NMR: A singlet corresponding to the C6 proton of the pyrrole ring (typically δ 7.0-8.0 ppm) and a broad singlet for the N7-H proton (typically δ > 11 ppm).
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¹³C NMR: Resonances for the nitrile carbon (δ ~115-120 ppm) and distinct signals for the two chlorine-bearing carbons (C2 and C4) in the aromatic region.
Core Chemical Properties: The Principle of Differential Reactivity
The utility of this molecule in drug discovery stems directly from the differential electrophilicity of the C2 and C4 positions. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) than the C2 position.
Causality: This reactivity difference is governed by resonance and inductive effects. The C4 carbon experiences stronger electron withdrawal from both adjacent pyrimidine nitrogens (N3 and N8-equivalent in purine numbering), making it a harder electrophilic center and more susceptible to attack by nucleophiles. The C2 carbon's electrophilicity is comparatively lower. This allows for a highly controlled, stepwise functionalization.
Typical Reaction Sequence:
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Selective C4 Substitution: Reaction with a primary or secondary amine (Nu¹-H) at or slightly above room temperature selectively displaces the C4 chlorine.
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C2 Substitution: The remaining C2 chlorine is less reactive and requires more forcing conditions (e.g., higher temperatures, stronger nucleophile Nu², or palladium-catalyzed cross-coupling) to be displaced.
This stepwise approach is the cornerstone of building molecular diversity from this single intermediate, enabling the exploration of structure-activity relationships (SAR).
Caption: Stepwise nucleophilic substitution workflow.
Application in Drug Discovery: Scaffolding Kinase Inhibitors
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate in the synthesis of numerous clinically relevant protein kinase inhibitors.[8] Its structure is expertly designed to engage with the hinge region of the kinase ATP-binding site.
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The Hinge-Binding Motif: The N1 nitrogen and the N7-H group of the pyrrolopyrimidine core form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.
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Vectors for Selectivity: The C4 and C2 positions act as synthetic vectors. Substituents installed at these sites project into different pockets of the ATP-binding site, allowing chemists to dial in potency and selectivity for the target kinase over other kinases in the human kinome. For example, it is a key intermediate in the synthesis of the JAK inhibitor Tofacitinib.[5][9]
Caption: General binding mode of derived inhibitors.
References
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Google Vertex AI Search Result.
- 6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine|Research Chemical - Benchchem. Benchchem.
- Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
- 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4. ChemicalBook.
- 2,4-dichloro-7H-Pyrrolo[2,3-d]pyriMidine-5-carbonitrile. Guidechem.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- 7H‐pyrrolo[2,3‐d]pyrimidine or 1H‐pyrrolo[2,3‐b]pyridine are found in approved or experimental drugs.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chem-Impex.
- 2,4-Dichloro-7H-Pyrrolo (2,3-d)Pyrimidine. CLEARSYNTH.
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-, (S). Smolecule.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
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